6-Bromo-2-chloroquinoline-3-carbaldehyde 6-Bromo-2-chloroquinoline-3-carbaldehyde
Brand Name: Vulcanchem
CAS No.: 73568-35-1
VCID: VC2038850
InChI: InChI=1S/C10H5BrClNO/c11-8-1-2-9-6(4-8)3-7(5-14)10(12)13-9/h1-5H
SMILES: C1=CC2=NC(=C(C=C2C=C1Br)C=O)Cl
Molecular Formula: C10H5BrClNO
Molecular Weight: 270.51 g/mol

6-Bromo-2-chloroquinoline-3-carbaldehyde

CAS No.: 73568-35-1

Cat. No.: VC2038850

Molecular Formula: C10H5BrClNO

Molecular Weight: 270.51 g/mol

* For research use only. Not for human or veterinary use.

6-Bromo-2-chloroquinoline-3-carbaldehyde - 73568-35-1

Specification

CAS No. 73568-35-1
Molecular Formula C10H5BrClNO
Molecular Weight 270.51 g/mol
IUPAC Name 6-bromo-2-chloroquinoline-3-carbaldehyde
Standard InChI InChI=1S/C10H5BrClNO/c11-8-1-2-9-6(4-8)3-7(5-14)10(12)13-9/h1-5H
Standard InChI Key DCZCMZVZWKXJAF-UHFFFAOYSA-N
SMILES C1=CC2=NC(=C(C=C2C=C1Br)C=O)Cl
Canonical SMILES C1=CC2=NC(=C(C=C2C=C1Br)C=O)Cl

Introduction

Physical and Chemical Properties

6-Bromo-2-chloroquinoline-3-carbaldehyde (CAS #73568-35-1) is characterized by its unique structure containing a quinoline core with bromo, chloro, and aldehyde functional groups. The compound possesses distinct physicochemical properties that make it valuable for various chemical transformations.

Basic Properties

Table 1 provides a comprehensive overview of the physical and chemical properties of 6-Bromo-2-chloroquinoline-3-carbaldehyde:

PropertyValue
Molecular FormulaC₁₀H₅BrClNO
Molecular Weight270.51 g/mol
Exact Mass268.924286
CAS Number73568-35-1
Melting Point188-189°C
Boiling Point389.8±37.0°C at 760 mmHg
Density1.7±0.1 g/cm³
Flash Point189.6±26.5°C
LogP3.39
AppearanceWhite crystalline solid

The compound has a relatively high melting point (188-189°C) and boiling point (389.8±37.0°C), indicating strong intermolecular forces typical of halogenated aromatic compounds . Its LogP value of 3.39 suggests moderate lipophilicity, an important factor for drug-like properties .

Spectral Characteristics

The compound can be characterized by various spectroscopic techniques:

  • IR Spectrum: Shows characteristic absorption bands for aromatic C-H (3053 cm⁻¹), aldehyde C-H (2829 cm⁻¹), C=O (1680 cm⁻¹), and C=N (1574 cm⁻¹) .

  • NMR Spectrum: The aldehyde proton resonates at approximately δ 10.5 ppm, with aromatic protons appearing in the expected regions for substituted quinolines .

ParameterDetails
Hazard SymbolsGHS07
Signal WordWarning
Hazard StatementsH302-H319
Precautionary StatementsP305 + P351 + P338
Storage ConditionsUnder inert gas (nitrogen or argon) at 2-8°C

The compound should be handled with appropriate precautions due to its irritant properties .

Synthesis Methods

Several synthetic routes have been developed to prepare 6-Bromo-2-chloroquinoline-3-carbaldehyde, with the Vilsmeier-Haack formylation being the most commonly employed method.

Vilsmeier-Haack Formylation

The most common synthesis pathway involves the Vilsmeier-Haack reaction using appropriately substituted acetanilides as starting materials:

  • Formation of Vilsmeier reagent by reaction of phosphorus oxychloride (POCl₃) with N,N-dimethylformamide (DMF)

  • Reaction of acetanilides with the Vilsmeier reagent to form the quinoline scaffold

  • Introduction of bromine at the 6-position

The mechanism involves initial formation of the iminium salt, followed by cyclization and dehydration to produce the quinoline core . The reaction kinetics indicate second-order dependence, relying on both the Vilsmeier reagent and anilide substrate concentrations .

Alternative Synthetic Approaches

Alternative approaches include:

  • Direct bromination of 2-chloroquinoline-3-carbaldehyde using bromine or N-bromosuccinimide (NBS)

  • Halogenation reactions of pre-formed quinoline scaffolds

  • Multi-step syntheses starting from simpler quinoline derivatives

The presence of transition metal ions such as Cu(II), Ni(II), Co(II), and Cd(II) can significantly affect the synthesis efficiency of quinolines through the Vilsmeier reagent with acetanilides .

Chemical Reactivity and Transformations

6-Bromo-2-chloroquinoline-3-carbaldehyde exhibits diverse chemical reactivity patterns, primarily dictated by its three reactive functional groups: the aldehyde moiety, the chlorine atom at position 2, and the bromine atom at position 6.

Reactivity of the Aldehyde Group

The aldehyde group readily participates in various reactions:

  • Condensation reactions: With hydrazine derivatives to form hydrazones. For example, reaction with hydrazine hydrate yields hydrazono-quinolines .

  • Oxidation reactions: The aldehyde can be oxidized to form carboxylic acids using oxidizing agents like potassium permanganate .

  • Reduction reactions: Can be reduced to alcohols using reducing agents like sodium borohydride .

  • Addition reactions: With active methylene compounds and subsequent cyclization to form heterocyclic systems .

Nucleophilic Substitution Reactions

The chlorine atom at position 2 is highly reactive toward nucleophilic substitution:

  • Reactions with amines: Treatment with secondary amines like morpholine, thiomorpholine, or N-methylpiperazine yields the corresponding 2-amino substituted derivatives .

  • Reaction with alkoxides: Can form 2-alkoxy derivatives under basic conditions .

Multi-Component Reactions

The compound serves as a valuable substrate in various multi-component reactions:

  • Ugi-azide chemistry: Four-component reactions with alkyl isocyanides, azido-trimethylsilane, and amines to form 1H-tetrazolyl-tetrazolo[1,5-a]quinolinyl-methanamines .

  • Groebke–Blackburn–Bienaymé (GBB) reaction: Used for synthesizing imidazopyridines through reactions with isocyanides, azidotrimethylsilane, and aminopyridines .

Synthesis of Fused Heterocycles

The compound serves as a precursor for constructing fused heterocyclic systems:

  • Pyrazolo[3,4-b]quinolines: Formation through condensation with phenylhydrazine followed by intramolecular cyclization .

  • Tetrazolo[1,5-a]quinolines: Synthesized via reaction with azidotrimethylsilane .

  • Thiazolo[3,2-a]quinolines: Produced through reactions with thiols followed by cyclization .

Applications in Research and Industry

6-Bromo-2-chloroquinoline-3-carbaldehyde has emerged as a valuable compound with diverse applications across several scientific and industrial domains.

Pharmaceutical Research

The compound serves as a key intermediate in pharmaceutical synthesis:

  • Development of antimalarial drugs: Quinoline derivatives have historically been important antimalarial agents.

  • Anticancer agent development: Used as a precursor in synthesizing compounds with potential anticancer properties .

  • Antimicrobial research: Derivatives show promising activity against various bacterial strains.

  • Anti-inflammatory drug development: Quinoline-based compounds often exhibit anti-inflammatory properties.

Material Science Applications

Applications in material science include:

  • Design of advanced materials: Used in creating materials with specific electronic properties due to its aromatic and halogenated structure.

  • Development of fluorescent probes: The compound's structure allows for modifications to create fluorescent molecules useful in biological imaging .

  • Polymer chemistry: Employed in the synthesis of functional polymers with specific properties .

Synthetic Chemistry

In synthetic organic chemistry, the compound is utilized as:

  • Building block for constructing complex heterocyclic systems

  • Synthetic intermediate in medicinal chemistry for creating diverse molecular libraries

  • Precursor for developing new methodologies in heteroaromatic chemistry

Biological Activity and Pharmacological Significance

The biological activities of 6-Bromo-2-chloroquinoline-3-carbaldehyde and its derivatives have been extensively studied, revealing significant pharmacological potential.

Anticancer Properties

Derivatives of this compound have shown promising anticancer activities:

Table 3: Cytotoxicity of selected derivatives against cancer cell lines

CompoundModificationIC₅₀ (μM)Cell Line
LM106-bromo substitution41.3Human embryonic kidney cells
LM086-Cl substitution7.7-48.8Ovarian cancer (A2780)
LM09Positional isomer of LM08~50Ovarian cancer cells
LM078-methoxyl substitution32Ovarian cancer (A2780)

The compound LM08, with a 6-Cl substitution in the 3-quinolinyl moiety, demonstrated significant cytotoxic efficacy in ovarian tumor cell lines. Interestingly, most derivatives showed minimal cytotoxicity in normal cell lines, indicating selective toxicity toward cancer cells .

Antimicrobial Activity

Quinoline derivatives, including those derived from 6-Bromo-2-chloroquinoline-3-carbaldehyde, have demonstrated significant antimicrobial properties:

  • Antibacterial activity: Some derivatives exhibited activity against Escherichia coli, Staphylococcus aureus, and Bacillus spizizenii .

  • Antifungal properties: Activity observed against fungi like Aspergillus Niger, Aspergillus Brasiliensis, and Curvularia Lunata .

The bromo derivatives often show enhanced antimicrobial activity compared to other substituted analogs .

Structure-Activity Relationships

Key structure-activity relationships include:

  • The position and nature of substituents on the quinoline ring significantly affect biological activity

  • The presence of both bromine and chlorine enhances certain biological properties

  • Modifications at the aldehyde position can lead to diverse biological profiles

Recent Research Findings

Recent scientific literature has revealed significant advances in the chemistry and applications of 6-Bromo-2-chloroquinoline-3-carbaldehyde and related compounds.

Synthetic Methodology Developments

Recent advances include:

  • Microwave-assisted synthesis: Enhanced yield and reduced reaction time compared to conventional heating methods .

  • Ultrasound-assisted reactions: Improved efficiency in multicomponent reactions involving the compound .

  • Nanoparticle catalysts: Use of Pr₍ₓ₎CoFe₍₂₋ₓ₎O₄ nanoparticles as catalysts for multicomponent reactions .

  • Green chemistry approaches: Development of environmentally friendly synthetic protocols, including solvent-free conditions .

Novel Derivatives and Their Properties

Recently reported novel derivatives include:

  • Tetrahydropyrimidine-5-carboxylates: Synthesized through multicomponent reactions with urea and ethyl acetoacetate .

  • Tetrahydroacridin-1(2H)-ones: Prepared via reaction with 4-methylpiperazine derivatives .

  • Benzopyrido diazepinones: Novel heterocyclic systems derived from the compound .

Mechanism Studies

Recent mechanistic investigations have provided insights into reaction pathways:

  • L-Proline catalysis: Studies on the role of L-proline in facilitating Knoevenagel condensation and nucleophilic addition reactions .

  • Ring-chain azido-tautomerization: Elucidation of mechanisms in tetrazole formation reactions .

  • Multicomponent reaction cascades: Understanding of complex reaction sequences involving the compound .

Comparison with Related Compounds

Understanding the similarities and differences between 6-Bromo-2-chloroquinoline-3-carbaldehyde and related compounds provides valuable insights into structure-property relationships.

Comparison with Other Halogenated Quinolines

Table 4: Comparison of 6-Bromo-2-chloroquinoline-3-carbaldehyde with related compounds

CompoundKey DifferencesEffect on Properties
2-Chloroquinoline-3-carbaldehydeLacks bromine at position 6Lower melting point, different reactivity pattern
6-Bromoquinoline-3-carbaldehydeLacks chlorine at position 2Different nucleophilic substitution profile
2-Chloro-6-bromoquinolineLacks aldehyde groupDifferent chemical reactivity, absent condensation reactions
6-Bromo-2-chloroquinoline-3-carboxylic acidCarboxylic acid instead of aldehydeDifferent chemical reactivity, higher acidity

The presence of both bromine and chlorine atoms in 6-Bromo-2-chloroquinoline-3-carbaldehyde provides unique reactivity patterns and physical properties compared to singly halogenated derivatives .

Structure-Property Relationships

Key structure-property relationships observed include:

  • Electronic effects: Electron-withdrawing halogen substituents affect the electronic distribution in the molecule, influencing its reactivity

  • Steric effects: The presence of bromine and chlorine substituents introduces steric constraints affecting reaction pathways

  • Crystallinity: The halogen substituents enhance intermolecular interactions, resulting in a higher melting point compared to non-halogenated analogs

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator